Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate
Overview
Description
Mechanism of Action
Target of Action
It has been shown to have significant effects on non-small cell lung cancer (nsclc) cells .
Biochemical Pathways
Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate has been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway in NSCLC cells . This pathway is crucial for cell proliferation and survival, so its inhibition can lead to reduced tumor growth.
Result of Action
In vitro studies have shown that this compound can inhibit proliferation, migration, and invasion of NSCLC cell lines. It can also induce cell cycle arrest and apoptosis . In vivo, it has been shown to prevent tumor growth .
Biochemical Analysis
Biochemical Properties
Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the metabolism of pyridine derivatives, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function within cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biochemical activity, highlighting the importance of understanding its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate typically involves the reaction of 2-methoxypyridine with hydrogen fluoride to form the corresponding fluorinated intermediate. This intermediate is then reacted with ethyl acetate to yield the final product . The reaction conditions often include the use of organic solvents such as ethanol, ether, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: Substitution reactions are more frequent, where the fluorine atoms or the methoxy group can be replaced by other functional groups[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions[3][3]. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to facilitate the reactions[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different fluorinated pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds[3][3].
Scientific Research Applications
Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds share some structural similarities and are known for their biological activities.
Indole Derivatives: Indole derivatives also exhibit a range of biological activities and are used in similar research applications.
Cycloalkanes: While structurally different, cycloalkanes undergo similar types of chemical reactions.
Uniqueness
Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated structure enhances its stability and reactivity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-3-16-9(14)10(11,12)7-4-5-13-8(6-7)15-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDQEDLQVWJTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=NC=C1)OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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